Lys-Bradykinin acetate

Description

Overview of the Kinin-Kallikrein System (KKS) and Lys-Bradykinin's Central Role in Biochemical Networks

The Kinin-Kallikrein System (KKS) is a complex enzymatic cascade that plays a pivotal role in various physiological and pathological processes, including inflammation, blood pressure control, coagulation, and pain. wikipedia.org This system's primary function is the generation of vasoactive peptides known as kinins. nih.gov

The core components of the KKS are kininogens, which are precursor proteins, and kallikreins, which are serine proteases that cleave kininogens to release kinins. wikipedia.orgresearchgate.net There are two main types of kininogens: high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK). wikipedia.org Similarly, there are two primary types of kallikreins: plasma kallikrein and tissue kallikrein. researchgate.netyoutube.com

Lys-Bradykinin, also known as Kallidin, is a decapeptide that is a central product of the tissue Kinin-Kallikrein System. wikipedia.org It is generated when tissue kallikrein acts on low-molecular-weight kininogen (LMWK). wikipedia.orgnih.gov In contrast, plasma kallikrein preferentially cleaves high-molecular-weight kininogen (HMWK) to produce Bradykinin (B550075), a nonapeptide. wikipedia.orgyoutube.com Lys-Bradykinin can be converted to Bradykinin by the action of aminopeptidases. nih.gov

The biological effects of Lys-Bradykinin are mediated through its interaction with specific G-protein coupled receptors, primarily the Bradykinin B1 and B2 receptors. researchgate.netebiohippo.com The B2 receptor is constitutively expressed in many cell types and is responsible for most of the physiological effects of kinins, such as vasodilation and increased vascular permeability. ebiohippo.comwikipedia.org The B1 receptor, on the other hand, is typically not present in healthy tissues but its expression can be induced by tissue injury and inflammatory mediators. ebiohippo.comwikipedia.org

Lys-Bradykinin's role in biochemical networks is extensive. As a potent vasodilator, it contributes to the regulation of blood flow and blood pressure. acetherapeutics.comyoutube.com Its ability to increase vascular permeability is a key factor in the inflammatory response, allowing for the movement of plasma proteins and leukocytes to sites of tissue injury. wikipedia.orgnih.gov Furthermore, kinins are recognized as inflammatory mediators that can stimulate pain pathways. wikipedia.orgnih.gov Research has also indicated a role for Lys-Bradykinin and the KKS in other processes, such as the regulation of prolactin secretion and the modulation of the immune response. nih.govnih.gov

Table 1: Key Components of the Kinin-Kallikrein System

| Component | Type | Function |

| Kininogens | Precursor Proteins | Substrates for kallikreins; release kinins upon cleavage. wikipedia.org |

| High-Molecular-Weight Kininogen (HMWK) | Kininogen | Primarily cleaved by plasma kallikrein to produce Bradykinin. wikipedia.org |

| Low-Molecular-Weight Kininogen (LMWK) | Kininogen | Primarily cleaved by tissue kallikrein to produce Lys-Bradykinin (Kallidin). wikipedia.org |

| Kallikreins | Serine Proteases | Enzymes that cleave kininogens to generate kinins. researchgate.net |

| Plasma Kallikrein | Kallikrein | Acts on HMWK in the plasma. youtube.com |

| Tissue Kallikrein | Kallikrein | Acts on LMWK in various tissues. researchgate.net |

| Kinins | Vasoactive Peptides | Biologically active products of the KKS that mediate physiological effects. nih.gov |

| Bradykinin (BK) | Nonapeptide | A potent vasodilator and inflammatory mediator. wikipedia.org |

| Lys-Bradykinin (Kallidin) | Decapeptide | A precursor to Bradykinin and a potent agonist of Bradykinin receptors. wikipedia.orgpeptide.com |

| Kinin Receptors | G-Protein Coupled Receptors | Mediate the cellular effects of kinins. researchgate.net |

| B1 Receptor | Kinin Receptor | Inducible receptor involved in chronic pain and inflammation. wikipedia.org |

| B2 Receptor | Kinin Receptor | Constitutively expressed receptor mediating most physiological effects of kinins. wikipedia.org |

Academic Significance of Lys-Bradykinin Acetate (B1210297) Research: Foundations for Understanding Peptidergic Systems

The study of Lys-Bradykinin acetate holds considerable academic significance as it provides a fundamental model for understanding the broader principles of peptidergic systems. Peptides, like Lys-Bradykinin, act as crucial signaling molecules in a vast array of biological processes, and research into their synthesis, metabolism, and receptor interactions offers a window into the intricate communication networks that regulate physiology.

Lys-Bradykinin is a valuable tool for investigating the structure-activity relationships of peptide ligands and their G-protein coupled receptors. rndsystems.com By studying how the addition of a lysine (B10760008) residue to Bradykinin affects its binding affinity and functional activity at B1 and B2 receptors, researchers can gain insights into the molecular determinants of receptor specificity and activation. nih.govcdnsciencepub.com For instance, studies have shown that Lys-Bradykinin and Bradykinin act on the same types of receptors, but may have different potencies or metabolic fates. nih.govcdnsciencepub.comnih.gov

Furthermore, research on Lys-Bradykinin contributes to our understanding of the enzymatic regulation of peptide activity. The conversion of Lys-Bradykinin to Bradykinin by aminopeptidases, and the subsequent degradation of these kinins by enzymes like angiotensin-converting enzyme (ACE), illustrates the dynamic control of peptide signaling in vivo. nih.govnih.gov The finding that the rate of degradation of kinins is influenced by factors such as ion concentrations highlights the complexity of these regulatory mechanisms. nih.gov

The investigation of Lys-Bradykinin's role in pathological states, such as inflammatory diseases and cardiovascular disorders, provides a basis for exploring the therapeutic potential of targeting peptidergic systems. nih.govnih.gov For example, understanding how Lys-Bradykinin contributes to inflammation could lead to the development of novel anti-inflammatory drugs. nih.gov Moreover, the involvement of kinins in blood pressure regulation has been a cornerstone of cardiovascular research. nih.gov

Table 2: Chemical Properties of Lys-Bradykinin

| Property | Value | Source(s) |

| Synonyms | Kallidin, H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH | peptide.combiosynth.com |

| Molecular Formula | C₅₆H₈₅N₁₇O₁₂ | rndsystems.combiosynth.com |

| Molecular Weight | 1188.38 g/mol | acetherapeutics.combiosynth.com |

| Amino Acid Sequence | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | peptide.comrndsystems.com |

| CAS Number | 342-10-9 | acetherapeutics.combiosynth.com |

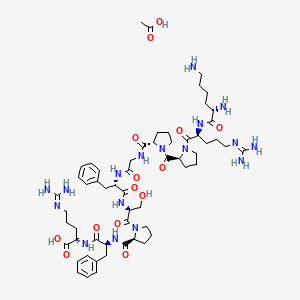

Structure

2D Structure

Properties

Molecular Formula |

C58H89N17O14 |

|---|---|

Molecular Weight |

1248.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C56H85N17O12.C2H4O2/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62;1-2(3)4/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |

InChI Key |

HTNGSAGPBWEFNB-KNJHKARMSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Molecular Biogenesis and Enzymatic Transformations of Lys Bradykinin

De Novo Synthesis of Lys-Bradykinin from Kininogen Precursors

The primary pathway for the generation of Lys-Bradykinin involves the proteolytic cleavage of kininogen precursors by specific enzymes. nih.gov

Role of Tissue Kallikrein (KLK-1) in Lys-Bradykinin Release from Low Molecular Weight Kininogen (LMWK)

Tissue kallikrein (KLK-1) is a serine protease that is widely distributed throughout various tissues. researchgate.netresearchgate.net Its primary function in the kallikrein-kinin system is to cleave low molecular weight kininogen (LMWK) to release Lys-Bradykinin. researchgate.netmdpi.com This enzymatic action involves the hydrolysis of specific peptide bonds within the LMWK molecule, leading to the liberation of the decapeptide Lys-Bradykinin. researchgate.netresearchgate.net The tissue-specific expression of KLK-1 suggests that Lys-Bradykinin is primarily generated locally within tissues, where it exerts its effects in a paracrine manner. nih.govresearchgate.net

Table 1: Key Enzymes and Substrates in Lys-Bradykinin Synthesis

| Enzyme | Precursor Substrate | Product |

| Tissue Kallikrein (KLK-1) | Low Molecular Weight Kininogen (LMWK) | Lys-Bradykinin |

| Plasmin | Kininogen Variants (e.g., HK-Lys379, LK-Lys379) | Lys-Bradykinin |

Investigation of Plasmin-Mediated Lys-Bradykinin Generation from Kininogen Variants

While tissue kallikrein is the classical enzyme responsible for Lys-Bradykinin production, recent research has highlighted the role of plasmin in this process, particularly in the context of certain genetic variations in kininogens. nih.gov Plasmin, a key enzyme in the fibrinolytic system, can cleave kininogen to generate kinins. mdpi.comwikipedia.org

Notably, a specific mutation in the kininogen-1 gene (KNG1) that results in the substitution of methionine with lysine (B10760008) at position 379 (Met379Lys) renders both high molecular weight kininogen (HMWK) and LMWK more susceptible to cleavage by plasmin. nih.gov This enhanced cleavage results in the preferential release of Lys-Bradykinin rather than Bradykinin (B550075). nih.gov The initial rate of kinin release from LK-Lys379 by plasmin is approximately 13-fold faster than from the wild-type LK-Met379. nih.gov This alternative pathway of Lys-Bradykinin generation is of particular interest in the pathophysiology of hereditary angioedema (HAE), where excessive kinin production leads to recurrent episodes of swelling. nih.gov

Aminopeptidase-Mediated Conversion of Lys-Bradykinin to Bradykinin (BK)

Following its release, Lys-Bradykinin can be converted to the nonapeptide Bradykinin (BK) through the action of aminopeptidases. wikimsk.orgnih.gov These enzymes cleave the N-terminal lysine residue from Lys-Bradykinin. nih.gov This conversion is a critical step in the metabolism of kinins, as both Lys-Bradykinin and Bradykinin are potent agonists of the B2 receptor, but they can have different potencies and physiological effects. wikimsk.org

Multienzyme Catabolism and Inactivation Pathways of Lys-Bradykinin

The biological activity of Lys-Bradykinin is terminated through its rapid degradation by various enzymes known as kininases. researchgate.net

Angiotensin-Converting Enzyme (ACE) as a Primary Lys-Bradykinin Kininase

Angiotensin-converting enzyme (ACE), also known as kininase II, is a key enzyme in the renin-angiotensin system and a primary kininase responsible for the inactivation of both Bradykinin and Lys-Bradykinin. nih.govahajournals.org ACE cleaves the C-terminal dipeptide Phe-Arg from Bradykinin and similarly acts on Lys-Bradykinin. nih.gov The degradation of Lys-Bradykinin by ACE results in the formation of the hexapeptide Lys-Arg-Pro-Pro-Gly-Phe and the dipeptide Ser-Pro. nih.gov The efficiency of this inactivation is crucial for regulating the local concentrations and physiological effects of kinins. ahajournals.org

Carboxypeptidase N and M-Dependent Generation of Lys-des-Arg9-Bradykinin

In addition to ACE, another important pathway for the metabolism of Lys-Bradykinin involves the action of carboxypeptidases, specifically carboxypeptidase N (CPN) and carboxypeptidase M (CPM). researchgate.netnih.gov These enzymes, also known as kininase I, remove the C-terminal arginine residue from kinins. researchgate.netnih.gov The action of CPN and CPM on Lys-Bradykinin results in the formation of Lys-des-Arg9-Bradykinin. mdpi.comnih.gov This metabolite is not inactive; it is a potent and selective agonist for the B1 receptor, which is typically upregulated during inflammation and tissue injury. mdpi.com

Table 2: Major Catabolic Pathways of Lys-Bradykinin

| Enzyme | Action on Lys-Bradykinin | Primary Metabolite(s) |

| Angiotensin-Converting Enzyme (ACE) | Cleaves C-terminal dipeptide | Lys-Arg-Pro-Pro-Gly-Phe + Ser-Pro |

| Carboxypeptidase N (CPN) & M (CPM) | Removes C-terminal Arginine | Lys-des-Arg9-Bradykinin |

Secondary Contribution of Other Peptidases: Neutral Endopeptidase, Aminopeptidase P, Dipeptidyl Peptidase IV, Endothelin Converting Enzyme, Chymase, and Cathepsin G

While angiotensin-converting enzyme (ACE) is a primary contributor to the degradation of Lys-Bradykinin, a number of other peptidases, often referred to as kininases, play significant secondary roles in its metabolism. These enzymes contribute to the intricate regulation of kinin activity in various tissues and physiological systems. Their involvement ensures the rapid inactivation of Lys-Bradykinin, preventing excessive receptor stimulation.

Neutral Endopeptidase (NEP) , also known as neprilysin, is a key enzyme in the breakdown of several peptides, including bradykinin. mdpi.com NEP is a membrane-bound zinc metallopeptidase that hydrolyzes bradykinin at multiple sites. mdpi.com Inhibition of both NEP and ACE has been explored as a therapeutic strategy in cardiovascular diseases to potentiate the beneficial effects of natriuretic peptides and bradykinin. wikipedia.org

Aminopeptidase P (APP) is a metalloenzyme that specifically cleaves the N-terminal arginine from peptides where the second residue is proline, such as bradykinin. nih.govnih.gov This action generates des-Arg¹-bradykinin. In the pulmonary circulation, APP and ACE work in concert to inactivate bradykinin. nih.gov Studies have shown that inhibiting both enzymes is necessary to almost completely block bradykinin degradation in the rat lung. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) , also known as CD26, is a serine protease that cleaves dipeptides from the N-terminus of peptides, particularly those with a proline or alanine residue in the penultimate position. manchester.ac.uk In the context of bradykinin metabolism, DPP-IV can act on the product of APP, des-Arg¹-bradykinin. Inhibition of DPP-IV has been associated with an increased risk of angioedema in patients taking ACE inhibitors, suggesting its role in an alternative pathway for bradykinin degradation. manchester.ac.uk

Endothelin Converting Enzyme (ECE) , primarily known for its role in producing the vasoconstrictor endothelin, also exhibits kininase activity. researchgate.netnih.gov ECE-1 can hydrolyze bradykinin at the Pro⁷-Phe⁸ bond, generating the inactive fragment bradykinin-(1-7). researchgate.netnih.gov This activity is distinct from its endopeptidase action on big endothelin and highlights a broader substrate specificity for the enzyme. researchgate.netnih.gov

Chymase , a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells, can also degrade bradykinin. nih.govnih.gov While it is a major enzyme in the generation of angiotensin II in tissues, it does not directly affect bradykinin degradation in the same manner as ACE. nih.gov However, chymase can activate kallikrein, which in turn can release bradykinin, indicating a complex interplay within the kallikrein-kinin and renin-angiotensin systems. nih.gov

Cathepsin G , another serine protease released from neutrophils, has been identified as a kininase. researchgate.net Research has shown that Cathepsin K, a cysteine protease, possesses a unique ability among mammalian cysteine proteases to degrade kinins by cleaving the Gly⁴-Phe⁵ bond. researchgate.net This action abolishes the biological activity of bradykinin. researchgate.net

The collective action of these peptidases underscores the multi-faceted and redundant nature of bradykinin degradation, ensuring tight control over its physiological and pathological effects.

Analysis of Thimet Oligopeptidase (TOP) Activity in Lys-Bradykinin Degradation

Thimet Oligopeptidase (TOP) , also known as EC 3.4.24.15, is a widely distributed metallopeptidase that plays a significant role in the metabolism of various bioactive oligopeptides, including bradykinin. nih.gov Initially identified as a neuropeptide-inactivating enzyme, TOP is recognized for its ability to cleave peptides shorter than approximately 20 amino acids, distinguishing it from proteases that degrade larger proteins. nih.gov

TOP specifically hydrolyzes bradykinin at the Phe⁵-Ser⁶ bond. This cleavage results in the generation of two inactive fragments, bradykinin-(1-5) and bradykinin-(6-9), effectively terminating the peptide's biological activity. The substrate specificity of TOP is a critical determinant of its function, and its action on bradykinin highlights its role as a kininase.

Studies involving TOP knockout mice have provided crucial insights into its physiological relevance in bradykinin inactivation. These studies have demonstrated that mice lacking TOP exhibit increased sensitivity to the peripheral administration of bradykinin, suggesting that TOP is a rate-limiting enzyme in the peripheral inactivation of this peptide. nih.gov This finding underscores the importance of TOP in modulating the local concentrations and effects of bradykinin, particularly in the context of pain and inflammation. nih.govnih.gov

The activity of TOP can be influenced by various factors. For instance, its enzymatic activity can be modulated by the presence of inhibitors. nih.gov Research has shown that recombinant TOP can inhibit bradykinin-induced angiogenesis, indicating a potential role for this enzyme in regulating processes beyond simple peptide degradation. nih.gov The table below summarizes key characteristics of TOP's activity on bradykinin.

| Feature | Description |

| Enzyme | Thimet Oligopeptidase (TOP) |

| EC Number | 3.4.24.15 |

| Substrate | Bradykinin |

| Cleavage Site | Phe⁵-Ser⁶ |

| Products | Bradykinin-(1-5) and Bradykinin-(6-9) |

| Physiological Role | Inactivation of bradykinin, particularly in the periphery |

Lys Bradykinin Receptor Pharmacology and Signal Transduction

Elucidation of Bradykinin (B550075) B2 Receptor (B2R) Agonism by Lys-Bradykinin

Lys-bradykinin primarily acts as a potent agonist at the constitutively expressed B2 receptor. Its interaction with B2R initiates a cascade of intracellular events that contribute to a wide array of physiological responses.

Lys-bradykinin demonstrates a high binding affinity for the human B2 receptor. Quantitative studies have determined its inhibition constant (Ki) to be approximately 0.63 nM at the human B2 receptor. rndsystems.comrndsystems.com In comparison, its affinity for the human B1 receptor is significantly lower, with a Ki value of 2.54 nM, indicating a degree of selectivity for the B2 receptor. rndsystems.comrndsystems.com This preferential binding underscores the primary role of B2R in mediating the effects of Lys-bradykinin under normal physiological conditions.

The B2 receptor is ubiquitously and constitutively expressed in a variety of tissues. medchemexpress.com Upon binding of Lys-bradykinin, the B2R undergoes a conformational change, leading to its activation. This activation can be initiated not only by its cognate ligand but also by other factors such as long-chain polyunsaturated fatty acids. researchgate.net The binding of an agonist to B2R triggers the coupling and activation of G proteins, primarily Gαq and Gαi. nih.gov This initiates a series of downstream signaling events that ultimately mediate the physiological response. nih.gov

Activation of the B2 receptor by Lys-bradykinin initiates a well-characterized signaling cascade. The coupling of the activated receptor to Gαq leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This rapid increase in intracellular calcium concentration is a key event in many cellular responses to Lys-bradykinin. nih.gov Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins. nih.gov

Furthermore, B2R activation can lead to the stimulation of phospholipase A2, resulting in the release of arachidonic acid from membrane phospholipids. nih.govnih.gov Arachidonic acid can then be metabolized to produce various eicosanoids, such as prostaglandins, which are potent inflammatory mediators.

Lys-des-Arg9-Bradykinin as an Agonist for the Inducible Bradykinin B1 Receptor (B1R)

The metabolite of Lys-bradykinin, Lys-des-Arg9-bradykinin, is a potent and selective agonist for the bradykinin B1 receptor. Unlike the constitutively expressed B2R, the B1R is typically expressed at very low levels in healthy tissues. medchemexpress.com

Lys-des-Arg9-bradykinin exhibits high affinity and selectivity for the B1 receptor. Studies have reported its Ki value to be 0.12 nM at the human B1 receptor, while showing negligible affinity for the B2 receptor (Ki > 30,000 nM). This makes it a highly specific tool for studying B1R function. Further research has shown Ki values of 1.7 nM and 0.23 nM for mouse and rabbit B1 receptors, respectively. medchemexpress.comadooq.com

The expression of the B1 receptor is significantly upregulated in response to tissue injury, inflammation, and other stress conditions. medchemexpress.comproquest.comnih.gov Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of B1R expression. lu.se The upregulation of B1R by these cytokines involves distinct but synergistic intracellular signaling pathways. lu.se For instance, in human lung fibroblasts, both IL-1β and B1R agonists can independently increase B1R expression, and their combination leads to a synergistic and more pronounced upregulation. lu.se This induction process is often mediated by the activation of transcription factors like nuclear factor-kappaB (NF-κB). lu.se The increased expression of B1R during inflammation enhances the tissue's sensitivity to kinins, thereby amplifying and sustaining the inflammatory response. lu.senih.gov

Distinct Signaling Pathways Propagated by B1R Activation

The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury nih.govnih.govnih.gov. Its activation by agonists, primarily the des-Arg metabolites of bradykinin and Lys-bradykinin (Kallidin), initiates a cascade of intracellular signaling events nih.govmdpi.com.

Activation of B1R predominantly couples to Gq proteins, which in turn stimulates phospholipase C (PLC) nih.govresearchgate.net. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration is a hallmark of B1R signaling nih.govnih.gov.

Beyond the canonical Gq pathway, B1R activation engages several other significant signaling cascades. These include the mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and PI3K/Akt pathways nih.govnih.gov. These pathways are integral to cellular processes such as proliferation, differentiation, and survival. For instance, in human keratinocytes, B1R stimulation triggers the phosphorylation of JunB, a component of the AP-1 transcription factor, which then translocates to the nucleus to activate the synthesis of interleukin-4 (IL-4) nih.gov.

Furthermore, B1R-mediated signaling can modulate the activity of critical transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) nih.govmdpi.com. This is significant because these factors can, in a feedback loop, regulate the expression of the B1R gene itself, amplifying the inflammatory response nih.gov. B1R activation has also been shown to upregulate the expression of the chemokine CXCL5A, which is involved in neutrophil recruitment, and to stimulate the release of matrix metalloproteases-2 and -9 (MMP-2 and MMP-9), contributing to tissue remodeling in inflammatory states nih.gov.

| Signaling Pathway | Key Components / Mediators | Downstream Effect |

| Gq Protein | Phospholipase C (PLC), IP3, DAG | Increased intracellular calcium nih.govresearchgate.netnih.gov |

| MAPK/ERK | ERK1/2 | Modulation of cell differentiation and proliferation nih.gov |

| PI3K/Akt | Akt | Cell survival and metabolism nih.gov |

| Transcription Factors | NF-κB, AP-1 (JunB) | Upregulation of B1R expression, IL-4 synthesis nih.govnih.gov |

| Chemokine Release | CXCL5A | Neutrophil recruitment nih.gov |

| Enzyme Release | MMP-2, MMP-9 | Tissue remodeling nih.gov |

Advanced Structure-Activity Relationship (SAR) Studies for Bradykinin Receptors

The interaction between kinin peptides and their receptors is highly specific, governed by the peptide's amino acid sequence and three-dimensional conformation. Extensive structure-activity relationship (SAR) studies have been conducted to unravel the molecular determinants of this specificity.

Systematic Analysis of Peptide Sequence and Conformation on Receptor Binding and Functional Activity

Cryo-electron microscopy has revealed that kinin peptides, such as bradykinin and its metabolite des-Arg10-kallidin, adopt a characteristic S-shaped conformation when bound to their respective receptors nih.govbiorxiv.orgbiorxiv.org. This conformation is stabilized by intramolecular hydrogen bonds and allows the peptide to fit snugly within the orthosteric binding pocket of the receptor biorxiv.orgbiorxiv.org.

While the central portion of the peptide sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) is highly conserved and occupies a nearly identical position in both B1 and B2 receptors, the N- and C-termini of the ligands engage in distinct interactions that are crucial for receptor selectivity biorxiv.org. The primary determinant of selectivity between B1R and B2R lies in the structural differences of their binding pockets and how they accommodate the C-terminus of the ligand biorxiv.orgresearchgate.net. The B2R possesses a large binding pocket that favorably interacts with the bulky, positively charged C-terminal arginine of bradykinin and kallidin nih.govbiorxiv.org. In contrast, the B1R has a more constrained, positively charged pocket that specifically recognizes the free carboxylic acid group of the C-terminal phenylalanine found in des-Arg metabolites biorxiv.org.

Effects of N-terminal and C-terminal Modifications on Receptor Selectivity and Potency

Modifications at both the N- and C-termini of kinin peptides have profound effects on their affinity, selectivity, and potency.

N-Terminal Modifications: The addition of a lysine (B10760008) residue at the N-terminus of bradykinin creates kallidin (Lys-bradykinin). The subsequent removal of the C-terminal arginine results in Lys-des-Arg9-bradykinin, a highly potent and selective B1R agonist nih.govmdpi.commedchemexpress.com. The presence of this N-terminal lysine significantly increases the affinity for the B1R compared to des-Arg9-bradykinin ahajournals.orgcdnsciencepub.comahajournals.org. This modification can also prolong the agonist's duration of action cdnsciencepub.com. Other N-terminal extensions, such as with Sarcosine or D-Arginine, have also been shown to enhance B1R affinity and selectivity ahajournals.orgnih.gov. Conversely, modifications like N-terminal acetylation generally lead to a decrease in affinity nih.gov. Introducing bulky acyl groups at the N-terminus can even convert a B2R agonist into an antagonist nih.gov.

C-Terminal Modifications: The single most important modification for conferring B1R selectivity is the removal of the C-terminal arginine residue mdpi.comnih.gov. The resulting des-Arg9 metabolites are the canonical agonists for B1R, whereas the full-length peptides are selective for B2R nih.govmdpi.com. The C-terminal arginine is indispensable for high-affinity binding and activation of the B2R; its modification or deletion drastically reduces or abolishes activity at this receptor subtype cdnsciencepub.com. Further modifications to the C-terminus, such as amidation or methylation of the terminal carboxyl group, generally decrease the peptide's activity at both receptor types cdnsciencepub.comnih.gov.

| Modification | Position | Effect on B1 Receptor | Effect on B2 Receptor |

| Addition of Lysine | N-terminus | Increased affinity and potency ahajournals.orgcdnsciencepub.com | Maintained or slightly altered affinity nih.gov |

| Addition of Sarcosine | N-terminus | Increased affinity and selectivity nih.gov | Decreased affinity |

| Acetylation | N-terminus | Decreased affinity nih.gov | Decreased affinity |

| Removal of Arginine | C-terminus | Confers high affinity and selectivity nih.govnih.gov | Abolishes affinity and activity cdnsciencepub.com |

| Amidation/Methylation | C-terminus | Decreased affinity cdnsciencepub.comnih.gov | Decreased affinity nih.gov |

Development of Pharmacophore Models for Kinin Receptor Recognition

The development of pharmacophore models provides a conceptual framework for understanding the key molecular features required for a ligand to be recognized by its receptor. These models are essential for the rational design of novel agonists and antagonists.

For kinin receptors, pharmacophore models are built upon the S-shaped conformation of the peptide ligand within the binding pocket nih.govbiorxiv.org. For B1R recognition, the model emphasizes two critical features:

The C-terminal carboxyl group: This is a key pharmacophoric element that interacts with a specific, positively charged pocket within the B1R biorxiv.org.

The B1R-selective pocket: This pocket is defined by specific amino acid residues, notably K118 at position 3.33 and R202 at position 5.38, which form electrostatic interactions with the ligand's C-terminus biorxiv.org.

These structural insights, derived from cryo-EM studies combined with functional and mutagenesis data, allow for a detailed understanding of ligand recognition nih.govbiorxiv.orgbiorxiv.org. This knowledge forms the basis for designing new molecules with improved selectivity and therapeutic potential. For instance, understanding that certain residues in the peptide backbone are susceptible to enzymatic degradation has led to the development of antagonists with modifications, such as replacing Proline at position 7 with D-Tic, to enhance stability ahajournals.orgahajournals.org. Such models provide a crucial framework for guiding future drug discovery efforts targeting the kinin system biorxiv.org.

Cellular and Systems Level Effects of Lys Bradykinin in Research Models

Impact on Fibroblast Cellular Homeostasis

In cultured human fibroblasts, Lys-Bradykinin demonstrates a significant capacity to alter fundamental cellular activities, including ion transport and proliferation.

Research conducted on serum-deprived cultured human fibroblasts (HSWP cells) has shown that Lys-Bradykinin is a potent stimulator of net sodium ion (Na+) influx. nih.gov The effect is concentration-dependent, with a half-maximal stimulation (K1/2) observed at approximately 1 nM. nih.gov This stimulation of Na+ influx is mediated through pathways that are sensitive to amiloride (B1667095) and its analogs. Specifically, the influx stimulated by Lys-Bradykinin can be completely inhibited by the amiloride analog benzamil. nih.gov This suggests that Lys-Bradykinin activates the same amiloride-sensitive Na+ transport system that is also stimulated by serum. nih.gov These channels are crucial for maintaining cellular ion balance and are implicated in various physiological processes. nih.gov

There is a direct correlation between the Lys-Bradykinin-induced Na+ influx and the initiation of DNA synthesis in fibroblasts. nih.gov Studies have demonstrated that an increase in Na+ influx appears to be a necessary precursor for stimulating DNA synthesis in HSWP cells. nih.gov When used in combination with other growth factors such as epidermal growth factor, vasopressin, and insulin, Lys-Bradykinin helps to stimulate DNA synthesis to levels approaching those induced by 10% serum (92% of serum-stimulated levels). nih.gov This combination of growth factors, including Lys-Bradykinin, was also found to support cell growth over a six-day period, highlighting its role in promoting cell proliferation. nih.gov

Table 1: Effects of Lys-Bradykinin on Human Fibroblasts (HSWP Cells)

| Parameter | Agent(s) | Observation | Reference |

|---|---|---|---|

| Net Na+ Influx | Lys-Bradykinin | Stimulates influx with K1/2 of 1 nM. | nih.gov |

| Net Na+ Influx | Lys-Bradykinin + Epidermal Growth Factor + Vasopressin + Insulin | Influx comparable to that stimulated by 10% serum. | nih.gov |

| Na+ Influx Inhibition | Lys-Bradykinin (+ other growth factors) + Benzamil | Influx is completely inhibited. | nih.gov |

| DNA Synthesis | Lys-Bradykinin + Epidermal Growth Factor + Vasopressin + Insulin | Stimulated to 92% of serum-induced levels. | nih.gov |

| Cell Growth | Lys-Bradykinin + Epidermal Growth Factor + Vasopressin + Insulin | Supported cell growth over 6 days. | nih.gov |

Modulation of Endothelial Cell Physiology and Vascular Processes

Lys-Bradykinin is a key modulator of the vascular endothelium, influencing inflammatory cytokine secretion, vasodilation, and vascular permeability. immunomart.com

Bradykinin-mediated signaling through its receptors is known to activate the production and release of pro-inflammatory cytokines. nih.govresearchgate.net In studies using human brain microvascular endothelial cells (BMECs), stimulation with bradykinin (B550075) has been shown to increase the secretion of cytokines including Interleukin-6 (IL-6). nih.govnih.gov The broader bradykinin system is recognized for its capacity to trigger the release of a range of pro-inflammatory mediators, including both Interleukin-1beta (IL-1β) and IL-6, which are central to the inflammatory cascade. nih.govresearchgate.net

Lys-Bradykinin is a well-established vasodilator that acts by stimulating endothelial cells to release relaxing factors. immunomart.comnih.gov This process is known as endothelium-dependent relaxation. nih.govnih.gov

Vasodilation: The binding of kinins like Lys-Bradykinin to their B2 receptors on endothelial cells triggers an increase in intracellular calcium. nih.gov This, in turn, activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). nih.gov NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylyl cyclase, leading to muscle relaxation and vasodilation. nih.govnih.gov In some vascular beds, bradykinin can induce a complex response that includes both relaxation mediated by NO and other hyperpolarizing factors, as well as transient contractions mediated by thromboxane (B8750289) A2 (TXA2) and prostaglandin (B15479496) H2 (PGH2). nih.gov

Vascular Permeability: Bradykinin is a potent mediator of increased vascular permeability. nih.govresearchgate.netnih.govnih.gov It enhances permeability by promoting the phosphorylation and subsequent degradation of VE-cadherin, a key component of the adherens junctions that maintain the integrity of the endothelial barrier. researchgate.net This, coupled with the contraction of the endothelial cell's actomyosin (B1167339) cytoskeleton, leads to the formation of inter-endothelial gaps, allowing fluid and macromolecules to move from the vascular space into the interstitial tissue. researchgate.net Studies in rat models have shown a direct correlation between bradykinin levels in inflammatory exudate and the degree of vascular permeability. nih.govnih.gov

Table 2: Mechanisms of Lys-Bradykinin in Vascular Regulation

| Process | Key Mechanism | Mediators | Result | References |

|---|---|---|---|---|

| Endothelium-Dependent Vasodilation | Activation of B2 receptors on endothelial cells, leading to eNOS activation. | Nitric Oxide (NO), Endothelium-Derived Hyperpolarizing Factor (EDHF) | Relaxation of vascular smooth muscle, increased blood flow. | nih.govnih.gov |

| Increased Vascular Permeability | Phosphorylation and degradation of VE-cadherin, contraction of actomyosin cytoskeleton. | Direct receptor activation | Formation of inter-endothelial gaps, plasma extravasation. | researchgate.net |

Involvement in Immunological and Inflammatory Responses

Lys-Bradykinin is an important immunomodulatory agent that participates significantly in inflammatory processes. immunomart.comnih.gov Its role extends beyond simple vasodilation and permeability changes. During inflammatory conditions, bradykinin facilitates the movement of cells from the bloodstream into tissues and activates key immune and structural cells such as mast cells, macrophages, and fibroblasts. nih.gov Stimulation of the bradykinin 1 receptor (B1R), which is often upregulated during tissue injury and inflammation, has been shown to induce a pro-inflammatory state in human endothelial cells. nih.gov Furthermore, bradykinin is implicated in modulating genes associated with microglia-mediated neuroinflammation, suggesting its active role in the immune responses within the central nervous system. nih.gov

Effects on Specialized Cell Types and Organ Systems in vitro/in vivo

Lys-bradykinin exerts a regulatory influence on the secretion of prolactin from the anterior pituitary gland. nih.gov Research conducted on monolayer cultures of rat anterior pituitary cells has shown that bradykinin stimulates the secretion of prolactin. nih.govresearchgate.net This stimulatory effect is accompanied by an increase in total inositol (B14025) phosphate (B84403) accumulation, suggesting that the mechanism of action is mediated by the hydrolysis of phosphoinositides. nih.gov

The regulation of prolactin secretion is complex, with dopamine (B1211576) being the primary physiological inhibitor. nih.govresearchgate.netdntb.gov.uayoutube.com Dopamine, released from tuberoinfundibular neurons of the hypothalamus, acts on D2 receptors on lactotrophs in the anterior pituitary to suppress prolactin release. nih.govresearchgate.netyoutube.com Therefore, the stimulatory effect of bradykinin on prolactin secretion occurs within the context of this dominant inhibitory dopaminergic tone.

Other factors can also modulate prolactin secretion, often by influencing the dopaminergic system. For instance, substances like serotonin, GABA, and estrogens can increase prolactin levels by disinhibiting the dopaminergic tone, while others like substance P may reinforce it. nih.gov The suckling stimulus during breastfeeding also potently stimulates prolactin release, in part by activating the release of thyrotropin-releasing hormone (TRH), which has a stimulatory effect on lactotrophs. youtube.com

The presence of kallikreins, the enzymes that generate kinins, in the adenohypophysis suggests a potential paracrine role for kinins like Lys-bradykinin in the local regulation of pituitary hormone secretion.

The kallikrein-kinin system, including Lys-bradykinin, has been implicated in the pathobiology of prostate cancer, with studies revealing differential effects mediated by the two main bradykinin receptors, B1 and B2.

Research on the DU145 human prostate cancer cell line has demonstrated that a selective B1 receptor agonist promotes both cell proliferation and migration. nih.gov This effect was observed at concentrations of 10nM for proliferation and 50nM for migration and was abrogated by a B1 receptor antagonist, indicating a specific B1 receptor-mediated mechanism. nih.gov In contrast, a selective B2 receptor agonist did not produce a significant effect on the growth or motility of these cells. nih.gov These findings suggest that the pathologically-inducible B1 receptor may play a more prominent role in prostate tumorigenesis than the constitutively expressed B2 receptor. nih.gov

Conversely, other studies have highlighted the involvement of the B2 receptor in the migration of prostate cancer cells. nih.gov In one study, bradykinin was found to increase the chemomigration of human prostate cancer cells and the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and metastasis. nih.gov This migratory effect was attenuated by a B2 receptor antagonist and involved the activation of downstream signaling pathways, including PKCδ, c-Src, and NF-κB. nih.gov Another study also showed that bradykinin can promote the motility of human prostate cancer cells through the up-regulation of intercellular adhesion molecule 1 (ICAM-1). researchgate.net

These seemingly contrasting findings may be attributable to the use of different prostate cancer cell lines, experimental conditions, or the specific agonists and antagonists employed. Collectively, the evidence points to a complex role for the kallikrein-kinin system in prostate cancer progression, with both B1 and B2 receptors potentially contributing to different aspects of tumor cell behavior.

Table 2: Effects of Bradykinin Receptor Agonists on Prostate Cancer Cells This table is interactive. Users can sort the columns by clicking on the headers.

| Cell Line | Receptor Agonist | Effect on Proliferation | Effect on Migration | Implicated Receptor | Reference |

|---|---|---|---|---|---|

| DU145 | B1 Agonist | Increased | Increased | B1 | nih.gov |

| DU145 | B2 Agonist | No significant effect | No significant effect | B2 (not significant) | nih.gov |

| Human Prostate Cancer Cells | Bradykinin | Not specified | Increased | B2 | nih.gov |

| PC3 | Bradykinin | Not specified | Increased | Not specified | researchgate.net |

Lys-bradykinin is known to exert significant effects on various types of smooth muscle, leading to either contraction or relaxation depending on the tissue, the receptor subtype expressed, and the downstream signaling pathways activated. wikipedia.orgyoutube.com

Bronchial Smooth Muscle: In human airways, bradykinin is a potent bronchoconstrictor, particularly in individuals with asthma. nih.gov Inhalation of bradykinin can cause coughing and bronchoconstriction, with a potency approximately ten times that of histamine (B1213489) and methacholine. nih.gov The bronchoconstrictor effect of bradykinin in vivo appears to be mediated, at least in part, through cholinergic mechanisms, as it is inhibited by the anticholinergic agent ipratropium (B1672105) bromide. nih.gov In vitro studies on isolated human bronchial smooth muscle have shown that bradykinin can induce contraction, although this effect is sometimes weak. nih.govatsjournals.org The contraction of human distal airway smooth muscle by bradykinin is mediated through the B2 receptor and involves a cyclooxygenase pathway. atsjournals.org

Intestinal Smooth Muscle: The effects of bradykinin on intestinal smooth muscle can be complex, with both contractile and relaxant responses observed. In the isolated rat duodenum, bradykinin can induce both relaxation and contraction. nih.gov In the guinea-pig ileum, bradykinin primarily causes contraction. nih.gov The presence of different types of B2 receptors in these tissues may account for the observed differences in response. nih.gov

Vascular Smooth Muscle: Bradykinin is a potent vasoactive peptide that generally causes vasodilation, leading to a decrease in blood pressure. nih.govnih.gov This vasodilation is primarily mediated by the B2 receptor on endothelial cells, which leads to the release of relaxing factors such as nitric oxide (NO), prostanoids, and endothelium-derived hyperpolarizing factor (EDHF). nih.govahajournals.org However, in some vascular beds and under certain conditions, bradykinin can also induce vasoconstriction. nih.gov This contractile response can be either direct, acting on smooth muscle cells, or indirect, mediated by the endothelium. nih.gov The specific receptor subtype (B1 or B2) mediating the contractile response can vary depending on the species and the specific artery or vein being studied. nih.gov

The kallikrein-kinin system, through the actions of peptides like Lys-bradykinin, plays a significant role in the regulation of renal hemodynamics and electrolyte excretion. nih.govahajournals.orgmdpi.com

Studies have demonstrated that bradykinin, acting through the B2 receptor, stimulates the excretion of sodium (Na+) and potassium (K+). ahajournals.org This effect is achieved, at least in part, by the inhibition of the basolateral 40-pS K+ channel (a Kir4.1/5.1 heterotetramer) in the distal convoluted tubule (DCT) of the nephron. ahajournals.org The inhibition of this potassium channel leads to depolarization of the DCT membrane and a subsequent decrease in the activity of the thiazide-sensitive NaCl cotransporter (NCC). ahajournals.org The requirement of Kir4.1 for the natriuretic effect of bradykinin was confirmed in studies using kidney-specific conditional Kir4.1 knockout mice, where the bradykinin-induced natriuresis was abolished. ahajournals.org

Furthermore, the continuous infusion of bradykinin has been shown to decrease the expression of total and phosphorylated NCC, further supporting its inhibitory role on this transporter. ahajournals.org This leads to increased urinary Na+ and K+ excretion, which can result in hypokalemia with prolonged administration. ahajournals.org

In pathological conditions such as hypertension, the bradykinin B1 receptor has been implicated in renal injury and remodeling. nih.gov The expression of the B1 receptor, which is typically low under normal physiological conditions, is upregulated in the renal tissues of hypertensive animals. nih.gov This suggests that in addition to the physiological roles of the B2 receptor, the B1 receptor may contribute to the pathophysiology of kidney disease in the context of hypertension.

Analytical and Experimental Methodologies for Lys Bradykinin Research

Advanced Synthetic Strategies for Lys-Bradykinin and its Analogues

The generation of Lys-Bradykinin and its structural variants for research purposes is primarily achieved through chemical synthesis, which allows for the production of highly pure peptides and the introduction of specific modifications to probe structure-activity relationships.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Lys-Bradykinin and its analogues. nih.govekb.eg This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.com The process begins by attaching the C-terminal amino acid to the resin, followed by cycles of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next amino acid in the sequence. peptide.com This cyclical process is repeated until the desired peptide sequence, such as that for Lys-Bradykinin, is fully assembled. google.com Microwave energy can be applied to expedite the coupling and deprotection steps. ekb.egresearchgate.net

Once the synthesis is complete, the peptide is cleaved from the resin support and deprotected. The resulting crude peptide mixture contains the target peptide along with truncated sequences and other impurities. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of the crude synthetic peptide. nih.gov Reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective for purifying peptides like Lys-Bradykinin. nih.govnih.gov By optimizing the mobile phase gradient and column chemistry, researchers can achieve high levels of purity. For instance, studies on the purification of bradykinin (B550075) have demonstrated that HPLC can yield purities of 100% with a recovery rate of 77%. chromatographyonline.com

| Parameter | Value | Reference |

|---|---|---|

| Crude Purity | 84.6% | chromatographyonline.com |

| Final Purity | 100% | chromatographyonline.com |

| Recovery | 77% | chromatographyonline.com |

Highly Sensitive Quantitative Analysis of Kinin Peptides

Accurately measuring the concentration of endogenous kinin peptides like Lys-Bradykinin in biological fluids is challenging due to their low abundance, short half-lives, and the potential for artificial generation during sample collection. nih.govnih.govsemanticscholar.org To overcome these challenges, highly sensitive and specific analytical methods have been developed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the definitive and quantitative analysis of kinins in complex biological samples such as plasma. nih.govnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wikipedia.org A crucial aspect of this analysis is meticulous sample handling, including the use of a cocktail of protease inhibitors to prevent the in vitro formation and degradation of kinins. nih.gov

In a typical LC-MS/MS workflow, kinins are first extracted from the plasma sample, often using solid-phase extraction (SPE). theanalyticalscientist.com The extracted peptides are then separated on an HPLC column before being introduced into the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each kinin, providing a high degree of specificity. theanalyticalscientist.com This methodology allows for the simultaneous quantification of multiple kinins, including bradykinin, Lys-bradykinin (kallidin), and their metabolites, with detection limits in the low pg/mL range. nih.govnih.govtheanalyticalscientist.com Validated platforms have demonstrated calibration curve ranges from as low as 2.0 pg/mL up to 1000 pg/mL. nih.govnih.gov

| Kinin Peptide | Lower Limit of Quantification (pg/mL) | Reference |

|---|---|---|

| Bradykinin | 2.0 - 15.3 | nih.gov |

| Kallidin (Lys-Bradykinin) | 2.0 - 15.3 | nih.gov |

| des-Arg(9)-bradykinin | 2.0 - 15.3 | nih.gov |

| des-Arg(10)-kallidin | 2.0 - 15.3 | nih.gov |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-ToF-MS) is an indispensable tool for the characterization of synthetic peptides like Lys-Bradykinin. nih.govnih.gov This technique is primarily used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity and assessing its purity. nih.gov

In MALDI-ToF-MS analysis, the synthetic peptide is co-crystallized with a matrix compound on a target plate. researchgate.net A pulsed laser beam irradiates the sample, causing the desorption and ionization of the peptide molecules. researchgate.net The ionized peptides are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio. ub.edu This allows for a very accurate determination of the molecular mass of the peptide. researchgate.net MALDI-ToF-MS is a rapid and sensitive method that provides essential quality control for synthetic peptides before they are used in further biological assays. nih.govcreative-proteomics.com

In Vitro Receptor Characterization and Functional Assays

Understanding the interaction of Lys-Bradykinin with its receptors is fundamental to elucidating its biological function. In vitro assays are employed to determine the binding affinity of Lys-Bradykinin for its receptors and to characterize its functional activity.

Radioligand binding competition assays are a widely used method to determine the affinity of ligands, such as Lys-Bradykinin, for their receptors. nih.gov These assays measure the ability of an unlabeled ligand (the competitor, e.g., Lys-Bradykinin) to displace a radiolabeled ligand (e.g., [3H]Bradykinin) from the receptor. nih.gov The kinin receptors, B1 and B2, are G protein-coupled receptors that mediate the effects of kinins. mdpi.comnih.gov

The assay is typically performed using cell membranes or tissue homogenates that express the receptor of interest. nih.govebi.ac.uk These preparations are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor. nih.gov The amount of bound radioactivity is then measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. nih.gov From the IC50 value, the inhibition constant (Ki) can be calculated, which represents the affinity of the competitor for the receptor. For example, in a study using guinea pig ileum homogenates, the IC50 for Lys-Bradykinin in inhibiting [3H]-bradykinin binding was found to be 3.2 +/- 0.6 nM. nih.gov

| Compound | Receptor Source | Radioligand | IC50 (nM) | Reference |

|---|---|---|---|---|

| Lys-Bradykinin | Guinea Pig Ileum Homogenates | [3H]-Bradykinin | 3.2 ± 0.6 | nih.gov |

| Biotinyl [Lys]bradykinin | Guinea Pig Ileum Homogenates | [3H]-Bradykinin | 28.9 ± 6 | nih.gov |

Cell-Based Functional Assays for Receptor Activation and Signal Transduction

The investigation of Lys-Bradykinin's biological activity at the cellular level relies on a variety of functional assays designed to measure receptor activation and the subsequent cascade of intracellular signaling events. As Lys-Bradykinin primarily interacts with the bradykinin B1 and B2 receptors, both of which are G-protein-coupled receptors (GPCRs), these assays are tailored to detect the downstream consequences of this binding. researchgate.net

A primary method involves the use of cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK 293) cells, that have been genetically engineered to express specific bradykinin receptor subtypes. austinpublishinggroup.comfrontiersin.orgfrontiersin.org This allows researchers to study the effects of Lys-Bradykinin on a single receptor type in a controlled environment. Upon activation by an agonist like Lys-Bradykinin, these receptors trigger various signaling pathways. Common assays measure the production of second messengers, such as the hydrolysis of inositol (B14025) phosphates (IP3) or changes in cyclic AMP (cAMP) levels. austinpublishinggroup.commedchemexpress.com For instance, the B2 receptor agonist FR-190997 was shown to stimulate IP3 hydrolysis in CHO cells expressing the human B2 receptor. austinpublishinggroup.com

Another critical technique is the radioligand binding assay, which quantifies the affinity of Lys-Bradykinin and its analogues for the B1 and B2 receptors. These assays typically involve competing the unlabeled compound against a radiolabeled ligand, such as [3H]Lys-des-Arg9-BK for the B1 receptor or [3H]Bradykinin for the B2 receptor, to determine the binding affinity (Ki). frontiersin.orgdoi.orgplos.org

Further downstream, the consequences of receptor activation can be monitored through protein phosphorylation cascades. Immunoblotting techniques are used to measure the phosphorylation of key signaling proteins like Extracellular signal-Regulated Kinases (ERK1/2) or Akt, providing a quantitative measure of signal transduction. plos.orgresearchgate.net Additionally, receptor internalization, a common phenomenon for GPCRs upon activation, is visualized and quantified using fluorescently tagged receptors, such as a B2 receptor-Green Fluorescent Protein (B2R-GFP) fusion protein, often observed through fluorescence microscopy. frontiersin.orgfrontiersin.org

| Assay Type | Principle | Typical Cell Line | Parameter Measured | Example from Research |

|---|---|---|---|---|

| Second Messenger Assay | Measures the production of intracellular signaling molecules following receptor activation. | CHO, Human Fibroblasts | Inositol Phosphate (B84403) (IP3) hydrolysis, cAMP levels | Stimulation of IP3 hydrolysis in CHO cells with a B2 agonist. austinpublishinggroup.com |

| Radioligand Binding Assay | Determines the affinity of a ligand for a receptor by competing with a radiolabeled ligand. | HEK 293 | Binding Affinity (Ki) | Displacement of [3H]Lys-des-Arg9-BK from B1 receptors. doi.orgplos.org |

| Protein Phosphorylation Assay | Detects the activation of signaling pathways by measuring the phosphorylation of downstream proteins via immunoblotting. | HEK 293, hUA-SMCs | Phospho-ERK1/2, Phospho-Akt | Increased phospho-ERK1/2 content in arterial smooth muscle cells treated with Lys-des-Arg9-BK. researchgate.net |

| Receptor Internalization Assay | Visualizes the ligand-induced movement of receptors from the cell surface into the cell interior. | HEK 293 | Endocytosis of B2R-GFP fusion protein | Used to estimate B2 receptor activation by extended BK analogs. frontiersin.orgfrontiersin.org |

Isolated Tissue Preparations for Pharmacological Profiling (e.g., Human Umbilical Vein, Rabbit Aorta)

Isolated tissue preparations serve as a crucial ex vivo methodology for characterizing the pharmacological profile of Lys-Bradykinin. These assays bridge the gap between cellular studies and in vivo responses by maintaining the complex interplay of different cell types within a tissue. The contractile or relaxant responses of these tissues to Lys-Bradykinin provide valuable information on its potency, efficacy, and the receptor subtypes involved.

The human umbilical vein is a particularly sensitive and robust preparation that naturally expresses both B1 and B2 bradykinin receptors. nih.govnih.gov It is frequently used as a model for vascular functions mediated by endogenous B2 receptors. frontiersin.orgmdpi.comresearchgate.net In this tissue, Lys-Bradykinin acts as a potent contractile agonist, and its effects can be quantified to establish a dose-response curve. nih.govnih.gov By using selective antagonists for the B1 and B2 receptors, the specific contribution of each receptor subtype to the observed physiological response can be dissected. For example, the B2 receptor antagonist Hoe 140 effectively inhibits the contractile effects of bradykinin and Lys-Bradykinin in this preparation. nih.gov

The rabbit aorta is another classical preparation, primarily utilized as a bioassay for the kinin B1 receptor. frontiersin.orgfrontiersin.org While Lys-Bradykinin itself has a higher affinity for the B2 receptor, it can be enzymatically converted within the tissue by kininase I to Lys-des-Arg9-BK, the optimal agonist for the B1 receptor. frontiersin.orgfrontiersin.orgnih.gov Therefore, the contractile response of the rabbit aorta to Lys-Bradykinin often reflects the activity of the B1 receptor. This preparation is instrumental in evaluating the potency and efficacy of B1 receptor agonists and antagonists. doi.org For instance, the contractile effect of Lys-des-Arg9-BK on the rabbit aorta can be competitively antagonized by specific B1 receptor blockers. doi.org

| Tissue Preparation | Primary Receptor Studied | Typical Response to Lys-Bradykinin/Metabolites | Key Application |

|---|---|---|---|

| Human Umbilical Vein | B2 (also contains B1) nih.govnih.gov | Contraction researchgate.netnih.gov | Characterizing B2 receptor agonists and antagonists. mdpi.comresearchgate.net |

| Rabbit Aorta | B1 frontiersin.orgfrontiersin.org | Contraction (often via conversion to Lys-des-Arg9-BK) frontiersin.orgdoi.org | Bioassay for B1 receptor activity and pharmacology. frontiersin.orgdoi.org |

Molecular and Cellular Biology Techniques for Mechanistic Studies

To delve deeper into the mechanisms by which Lys-Bradykinin exerts its effects, researchers employ a range of molecular and cellular biology techniques. These methods allow for the precise examination of gene and protein expression and the manipulation of the cellular machinery involved in the bradykinin system.

Gene Expression Analysis (RT-PCR) and Protein Expression (Western Blot)

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to quantify the messenger RNA (mRNA) levels of specific genes. In the context of Lys-Bradykinin research, quantitative RT-PCR (qPCR) is applied to measure the expression levels of the bradykinin B1 (BDKRB1) and B2 (BDKRB2) receptor genes. This is particularly relevant as the B1 receptor is often inducible, with its expression being upregulated under inflammatory conditions. biorxiv.org For example, gene expression analysis of bronchoalveolar lavage fluid from patients with COVID-19 revealed a dramatic upregulation of B1R and B2R mRNA, highlighting the potential role of the kallikrein-kinin system in this pathology. biorxiv.orgbiorxiv.org

Western Blotting , or immunoblotting, is a complementary technique used to detect and quantify specific proteins within a sample. It is essential for confirming that changes in gene expression translate to changes in protein levels. Researchers use Western blotting to measure the total protein expression of B1 and B2 receptors. plos.org Furthermore, it is a critical tool for studying signal transduction pathways activated by Lys-Bradykinin. By using antibodies specific to the phosphorylated forms of signaling proteins, such as ERK1/2 or Akt, Western blotting can provide a snapshot of the signaling cascade's activation state following receptor stimulation. plos.orgresearchgate.net

Transfection and Gene Editing Strategies for Receptor Manipulation

Transfection is the process of introducing nucleic acids (like DNA plasmids) into cells, typically to induce the expression of a foreign gene. This technique is widely used in Lys-Bradykinin research to express bradykinin receptors in cell lines that either lack them or express them at low levels. mdpi.com For example, HEK 293 or CHO cells are frequently transfected with plasmids containing the genetic code for the human B1 or B2 receptor. austinpublishinggroup.comresearchgate.net This creates a simplified, controlled system to study the pharmacology of Lys-Bradykinin on a specific receptor without interference from other receptor subtypes.

Gene editing technologies, most notably the CRISPR/Cas9 system, offer the ability to make precise modifications to the genome of a cell. nih.gov This powerful tool can be used to knock out (inactivate) the genes for the B1 or B2 receptors, creating receptor-deficient cell lines. By comparing the response to Lys-Bradykinin in these knockout cells versus normal (wild-type) cells, researchers can definitively confirm the role of a specific receptor in mediating the compound's effects. While direct examples in the context of Lys-Bradykinin are emerging, the strategies for delivering CRISPR/Cas9 components—either as a plasmid, mRNA, or a ribonucleoprotein (RNP) complex—are well-established for manipulating cellular genomes. nih.govnih.gov

In Vivo Animal Models for Systems-Level Investigations

To understand the integrated physiological and pathophysiological roles of Lys-Bradykinin and its receptors within a whole organism, researchers turn to in vivo animal models. Genetically modified animals, in particular, have provided profound insights into the systemic functions of the bradykinin system.

Application of Genetically Modified Animal Models (e.g., Bradykinin B2 Receptor Knockout Mice) to Elucidate Physiological Roles

The development of genetically modified mouse models has been a cornerstone of in vivo bradykinin research. Bradykinin B2 receptor knockout mice , which have the gene for the B2 receptor (Bdkrb2) deleted, have been instrumental in defining the receptor's role in cardiovascular regulation. nih.gov Studies have shown that these mice exhibit significantly elevated systolic blood pressure compared to their wild-type littermates, demonstrating the crucial role of the B2 receptor in maintaining normal blood pressure. nih.gov Furthermore, these knockout mice are insensitive to the hypotensive effects of exogenously administered bradykinin, confirming that this physiological response is mediated through the B2 receptor. nih.gov

These models have also been applied to other areas of pathophysiology. For instance, B2 receptor knockout mice have been used in models of traumatic brain injury to investigate the receptor's contribution to the development of brain edema and neurological deficits. researchgate.net More targeted knockouts, such as ablating the B2 receptor specifically in catecholaminergic neurons, allow for the investigation of the receptor's role in specific cell types and systems, revealing effects on body weight and composition. nih.gov

Conversely, transgenic mice that overexpress a specific gene, such as the human B2 receptor, provide complementary information. These mice display an exaggerated hypotensive response to bradykinin and generally have lower baseline blood pressure, reinforcing the findings from knockout models. nih.gov Together, these genetically modified animal models are indispensable tools for elucidating the complex, systems-level functions of the pathways activated by Lys-Bradykinin.

| Animal Model | Genetic Modification | Key Phenotype | Research Application |

|---|---|---|---|

| B2 Receptor Knockout Mouse | Deletion of the Bdkrb2 gene | Elevated systolic blood pressure; insensitive to bradykinin-induced hypotension. nih.gov | Studying the role of B2R in blood pressure regulation and pathophysiology. nih.govresearchgate.net |

| B2 Receptor Transgenic Mouse | Overexpression of the human B2 receptor gene | Reduced systolic blood pressure; exaggerated hypotensive response to bradykinin. nih.gov | Confirming the systemic cardiovascular effects of B2R activation. nih.gov |

| Conditional B2R Knockout Mouse | B2R gene deletion in specific cell types (e.g., tyrosine hydroxylase cells) | Reduced body weight and lean mass. nih.gov | Investigating cell-type specific roles of the B2 receptor. nih.gov |

Pharmacological Modulations with Selective Bradykinin Receptor Agonists and Antagonists in Preclinical Models

The intricate roles of the kallikrein-kinin system in various physiological and pathological processes have been extensively investigated in preclinical models through the use of selective agonists and antagonists for the bradykinin B1 and B2 receptors. These studies have been instrumental in elucidating the involvement of Lys-Bradykinin and its related kinins in conditions such as inflammation, pain, and cardiovascular regulation.

Selective antagonists for the B1 and B2 receptors have been pivotal in dissecting the distinct contributions of each receptor subtype in inflammatory pain models. The B2 receptor is constitutively expressed and mediates the acute inflammatory response, while the B1 receptor is typically upregulated during tissue injury and inflammation, contributing to chronic inflammatory states. cda-amc.ca

In a rat model of acute inflammatory pain induced by surgical incision, the selective B2 receptor antagonist HOE 140 (Icatibant) demonstrated significant analgesic effects. nih.gov When administered directly into the wound, HOE 140 relieved mechanical allodynia and guarding behavior, indicating a local mediation of its analgesic properties. nih.govresearchgate.net Similarly, in models of persistent inflammatory hyperalgesia in rats, such as Freund's adjuvant-induced and ultraviolet-induced hyperalgesia, the selective B1 receptor antagonist, des-Arg9,[Leu8]-BK, was effective in reversing or preventing the development of hyperalgesia. nih.gov In contrast, the B2 antagonist HOE 140 was largely ineffective in these chronic models, highlighting the differential roles of the B1 and B2 receptors in acute versus persistent inflammatory pain. nih.gov

The development of non-peptide antagonists has further advanced the study of bradykinin receptor pharmacology. Fasitibant, a non-peptide B2 receptor antagonist, has shown high affinity and potent antagonist activity in various species and has been effective in preclinical models of inflammation and pain, including osteoarthritis. nih.govdrugbank.com Another selective B1 receptor antagonist, BI113823, was found to reduce complete Freund's adjuvant (CFA)-induced mechanical hyperalgesia in preclinical models by acting on both peripheral and spinal B1 receptors. nih.gov

Conversely, selective bradykinin receptor agonists have been employed to explore the therapeutic potential of activating these pathways, particularly in the context of cardiovascular protection. In preclinical models, B2 receptor activation has been associated with cardioprotective effects in conditions like hypertension, cardiac failure, and myocardial infarction. nih.govresearchgate.net The administration of peptidase-resistant B2 receptor agonists has been shown to improve outcomes in rodent models of pulmonary hypertension and following myocardial infarction. researchgate.net For instance, the selective B2 receptor agonist B-9972 elicited dose-dependent hypotensive effects in anesthetized rats, which were not affected by an ACE inhibitor, demonstrating its stability against enzymatic degradation. nih.govfrontiersin.org

Table 1: Effects of Selective Bradykinin Receptor Antagonists in Preclinical Models of Pain and Inflammation

| Compound | Receptor Target | Preclinical Model | Animal Model | Key Findings |

|---|---|---|---|---|

| HOE 140 (Icatibant) | B2 Antagonist | Post-incisional pain | Rat | Significantly relieved mechanical allodynia and guarding behavior with local administration. nih.govresearchgate.net |

| des-Arg9,[Leu8]-BK | B1 Antagonist | Freund's adjuvant-induced hyperalgesia | Rat | Effective in reversing and preventing the development of hyperalgesia. nih.gov |

| des-Arg9,[Leu8]-BK | B1 Antagonist | Ultraviolet-induced hyperalgesia | Rat | Effective in reversing and preventing the development of hyperalgesia. nih.gov |

| Fasitibant | B2 Antagonist | Osteoarthritis | - | Effective in preclinical models of inflammation and pain. nih.govdrugbank.com |

| BI113823 | B1 Antagonist | Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | - | Reduced mechanical hyperalgesia via peripheral and spinal B1 receptor antagonism. nih.gov |

Table 2: Effects of Selective Bradykinin Receptor Agonists in Preclinical Cardiovascular Models

| Compound | Receptor Target | Preclinical Model | Animal Model | Key Findings |

|---|---|---|---|---|

| B-9972 | B2 Agonist | Anesthetized normotensive | Rat | Caused rapid, transient, and dose-related hypotensive effects. nih.govfrontiersin.org |

| Bradykinin (BK) | B2 Agonist | Anesthetized normotensive | Rat | Hypotensive effects were potentiated ~15-fold by the ACE inhibitor enalaprilat. frontiersin.org |

Enzymatic Inhibition Studies in Animal Models to Assess Kinin Metabolism

The biological activity of Lys-Bradykinin is tightly regulated by its metabolic degradation, which is primarily carried out by a group of enzymes known as kininases. Preclinical studies in animal models, particularly rats, have utilized specific enzyme inhibitors to investigate the contribution of various peptidases to kinin metabolism and to understand how their inhibition can modulate the physiological effects of bradykinin.

The most prominent kininases are Angiotensin-Converting Enzyme (ACE), Neprilysin (NEP, also known as neutral endopeptidase), and Aminopeptidase P (APP). nih.govnih.gov Inhibition of these enzymes leads to increased levels and prolonged activity of bradykinin, which has been a key strategy in the development of certain cardiovascular therapies. nih.govmdpi.com

Studies in anesthetized rats have demonstrated that inhibition of ACE with compounds like lisinopril or enalaprilat significantly potentiates the hypotensive response to bradykinin, confirming the major role of ACE in its degradation. nih.govnih.gov In one study, the ACE inhibitor enalaprilat potentiated the hypotensive effects of bradykinin by approximately 15-fold. frontiersin.org Research in the isolated perfused rat lung showed that in the presence of the ACE inhibitor ramiprilat, a significant portion of bradykinin was still degraded through cleavage of the Arg1-Pro2 bond, a reaction attributed to APP. nih.gov

The contribution of APP to bradykinin metabolism has been further elucidated using the specific inhibitor apstatin. In anesthetized rats, apstatin alone was shown to double the maximum blood pressure response to bradykinin. nih.gov When co-administered with the ACE inhibitor lisinopril, apstatin further augmented the hypotensive response, indicating that both ACE and APP are important in vivo kininases. nih.gov A study delineating the in vivo degradation of bradykinin in rats established a rank-efficacy of the enzymes as ACE > APP >> NEP or Dipeptidyl Peptidase IV (DPPIV). nih.gov

The vasopeptidase inhibitor omapatrilat, which simultaneously inhibits both ACE and NEP, has been used in preclinical models to assess the combined effect of blocking these two major pathways of bradykinin degradation. cda-amc.caphysiology.orgnih.govresearchgate.net In rats, omapatrilat produced a dose-dependent reduction in mean arterial pressure in the presence of a bradykinin infusion, an effect that was abolished by a B2 receptor antagonist, confirming it was bradykinin-mediated. nih.gov Studies on the metabolism of bradykinin in the post-infarcted rat heart revealed that both ACE and NEP participate in its degradation, with enalaprilat and omapatrilat both increasing the half-life of bradykinin. physiology.orgphysiology.org

Table 3: Effects of Enzymatic Inhibitors on Bradykinin-Mediated Responses in Rat Models

| Inhibitor | Enzyme Target | Preclinical Model | Key Findings |

|---|---|---|---|

| Lisinopril | ACE | Anesthetized rats | Augmented the hypotensive response to bradykinin when co-administered with apstatin. nih.gov |

| Apstatin | APP | Anesthetized rats | Doubled the maximum blood pressure response to bradykinin. nih.gov |

| Ramiprilat | ACE | Isolated perfused lung | In the presence of ramiprilat, only 22% of perfused bradykinin remained intact, with the rest cleaved by APP. nih.gov |

| Apstatin + Ramiprilat | APP + ACE | Isolated perfused lung | Almost completely blocked bradykinin degradation (92% intact bradykinin). nih.gov |

| Omapatrilat | ACE + NEP | Anesthetized rats with bradykinin infusion | Produced a dose-dependent reduction in mean arterial pressure. nih.gov |

| Enalaprilat | ACE | Post-infarcted heart membranes | Significantly prevented the rapid degradation of bradykinin. physiology.orgphysiology.org |

| Omapatrilat | ACE + NEP | Post-infarcted heart membranes | Significantly increased the half-life of bradykinin compared to enalaprilat alone. physiology.orgphysiology.org |

Emerging Avenues and Future Trajectories in Lys Bradykinin Academic Research

Discovery of Novel Lys-Bradykinin-Mediated Biological Pathways and Interactions

The kallikrein-kinin system (KKS) is a critical proteolytic system involved in a wide array of physiological functions and the development of numerous pathological conditions. nih.gov At the core of this system are the kinins, potent vasoactive peptides such as bradykinin (B550075) (BK) and Lys-bradykinin (kallidin), which are generated from their precursors, kininogens, by the enzymatic action of kallikreins. scielo.brnih.gov Lys-bradykinin, a decapeptide, is produced from low-molecular-weight kininogen (LMWK) by tissue kallikrein. wikipedia.orgremedypublications.com It can subsequently be converted to bradykinin by aminopeptidases. remedypublications.comresearchgate.net The biological effects of these kinins are mediated through their interaction with specific G-protein-coupled receptors, primarily the B1 and B2 receptors. nih.govnih.gov While the B2 receptor is constitutively expressed in many tissues, the B1 receptor's expression is typically low in healthy tissues but is induced during injury and inflammation. nih.gov

Recent research has begun to uncover novel biological pathways and interactions mediated by Lys-bradykinin, expanding our understanding beyond its traditionally recognized roles in inflammation and blood pressure regulation. nih.govscielo.br For instance, studies have suggested a potential autocrine or paracrine role for Lys-bradykinin in regulating prolactin secretion from the pituitary gland. nih.gov This effect appears to be mediated through B2-type bradykinin receptors and is associated with increased arachidonic acid efflux and elevated cytosolic free calcium concentration. nih.gov

Furthermore, the intricate signaling cascades initiated by bradykinin and, by extension, Lys-bradykinin, are being mapped with greater detail. Activation of the B2 receptor can trigger a multitude of downstream signaling molecules, including phospholipases, protein kinase C (PKC), and various kinase pathways like Ras/Raf-1/MAPK and PI3K/AKT. nih.govresearchgate.net These pathways, in turn, modulate the production of secondary messengers such as nitric oxide and prostaglandins, which are implicated in a wide range of cellular responses. nih.gov

Development of Innovative Research Tools and Methodologies for Kinin System Analysis